molecular formula C8H12ClNO2S B1379191 (1-Cyanocyclohexyl)methanesulfonyl chloride CAS No. 1461715-46-7

(1-Cyanocyclohexyl)methanesulfonyl chloride

Cat. No.: B1379191
CAS No.: 1461715-46-7
M. Wt: 221.71 g/mol
InChI Key: XHNFLTZGFSUUAJ-UHFFFAOYSA-N
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Description

(1-Cyanocyclohexyl)methanesulfonyl chloride: is a chemical compound with the molecular formula C8H12ClNO2S and a molecular weight of 221.71 g/mol . It is characterized by the presence of a cyanocyclohexyl group attached to a methanesulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyanocyclohexyl)methanesulfonyl chloride typically involves the reaction of cyclohexylmethanesulfonyl chloride with a cyanide source under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Cyanocyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form the corresponding sulfonic acid and hydrogen chloride.

    Reduction: The cyanide group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (1-Cyanocyclohexyl)methanesulfonyl chloride is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives. It is also employed in the development of new synthetic methodologies and reaction mechanisms .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. It is also investigated for its potential use in drug development and medicinal chemistry .

Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of (1-Cyanocyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group towards nucleophiles. The compound acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Uniqueness: (1-Cyanocyclohexyl)methanesulfonyl chloride is unique due to the presence of both the cyanide and sulfonyl chloride functional groups, which provide distinct reactivity and versatility in chemical synthesis and research applications .

Properties

IUPAC Name

(1-cyanocyclohexyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2S/c9-13(11,12)7-8(6-10)4-2-1-3-5-8/h1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNFLTZGFSUUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CS(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461715-46-7
Record name (1-cyanocyclohexyl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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